molecular formula C4H5BrN2O B1266978 4-Bromo-5-methyl-2,4-dihydro-3h-pyrazol-3-one CAS No. 51395-52-9

4-Bromo-5-methyl-2,4-dihydro-3h-pyrazol-3-one

Katalognummer B1266978
CAS-Nummer: 51395-52-9
Molekulargewicht: 177 g/mol
InChI-Schlüssel: PFZZZDVWAXUXGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of derivatives related to "4-Bromo-5-methyl-2,4-dihydro-3H-pyrazol-3-one" often involves multicomponent transformations and cyclization processes. For example, Ryzhkova et al. (2020) described the electrochemically induced transformation of 3-methylbenzaldehyde and other reagents in the presence of sodium bromide to yield compounds with potential biomedical applications (Ryzhkova, Ryzhkov, & Elinson, 2020). Similarly, Vafajoo et al. (2015) described an efficient synthesis of 1,4-dihydropyrano[2,3-c]pyrazole derivatives through an electro-catalyzed multicomponent transformation (Vafajoo, Hazeri, Maghsoodlou, & Veisi, 2015).

Molecular Structure Analysis

The structural characterization of derivatives of "4-Bromo-5-methyl-2,4-dihydro-3H-pyrazol-3-one" has been achieved through various spectroscopic methods, including X-ray diffraction. Tamer et al. (2016) synthesized a crystal of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine and provided a comprehensive analysis using FT-IR, UV–Vis, NMR spectroscopies, and density functional theory (DFT) calculations, highlighting the molecule's stability and potential nonlinear optical properties (Tamer, Arslan, Avcı, Nebioğlu, Atalay, & Çoşut, 2016).

Chemical Reactions and Properties

Chemical reactions involving "4-Bromo-5-methyl-2,4-dihydro-3H-pyrazol-3-one" derivatives often lead to compounds with promising biological activities. Bade and Vedula (2015) achieved the synthesis of pyrazole-thiazole derivatives through a one-pot, four-component reaction, indicating ease of handling and potential for good yields (Bade & Vedula, 2015).

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

4-Bromo-5-methyl-2,4-dihydro-3h-pyrazol-3-one has been used in the synthesis of various heterocyclic compounds. For instance, it reacted with sodium salts of reactive methylene compounds to produce heterocycles-5-pyrazolones, demonstrating its utility in complex chemical syntheses (Youssef, 1984).

Antibacterial Properties

Research into the antibacterial properties of derivatives of 4-Bromo-5-methyl-2,4-dihydro-3h-pyrazol-3-one has been conducted. Compounds synthesized from it were screened for their antibacterial properties against various bacterial strains, indicating potential chemotherapeutic applications (Ahmed et al., 2006).

Tautomerism Studies

The compound has been a subject of studies focusing on tautomerism in both solid states and solutions. This includes research using multinuclear magnetic resonance spectroscopy and X-ray crystallography to study the tautomerism of 4-bromo-1H-pyrazoles (Trofimenko et al., 2007).

Cytotoxicity Studies

Studies on derivatives of 4-Bromo-5-methyl-2,4-dihydro-3h-pyrazol-3-one have included assessments of their cytotoxicity. These studies aimed to understand the compounds' effects on various tumor cell lines, providing insights into their potential use in cancer treatments (Huang et al., 2017).

Potential in Biomedical Applications

Research has indicated that compounds synthesized from 4-Bromo-5-methyl-2,4-dihydro-3h-pyrazol-3-one may be promising for various biomedical applications, including the regulation of inflammatory diseases. This is supported by docking studies that suggest potential therapeutic uses (Ryzhkova et al., 2020).

Safety And Hazards

Sigma-Aldrich sells “4-Bromo-5-methyl-2,4-dihydro-3h-pyrazol-3-one” as-is and makes no representation or warranty whatsoever with respect to this product . A related compound, “2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one”, is moderately toxic by ingestion and intraperitoneal routes .

Eigenschaften

IUPAC Name

4-bromo-3-methyl-1,4-dihydropyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2O/c1-2-3(5)4(8)7-6-2/h3H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZZZDVWAXUXGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90296556
Record name 4-bromo-5-methyl-2,4-dihydro-3h-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90296556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-methyl-2,4-dihydro-3h-pyrazol-3-one

CAS RN

51395-52-9
Record name MLS002704194
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109902
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-bromo-5-methyl-2,4-dihydro-3h-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90296556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-3-methyl-4,5-dihydro-1H-pyrazol-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.